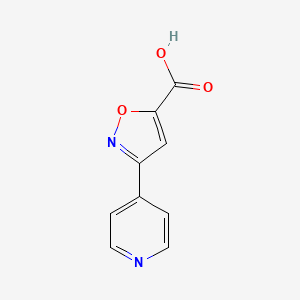

3-Pyridin-4-yl-isoxazole-5-carboxylic acid

Description

Significance of Isoxazole (B147169) Scaffolds in Medicinal Chemistry and Chemical Biology Research

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry. ijariit.combohrium.com Its unique electronic and structural properties, including the ability to participate in hydrogen bonding and π-π stacking, make it a valuable component in the design of new therapeutic agents. nih.gov Isoxazole derivatives have been shown to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. researchgate.net

The integration of the isoxazole moiety into drug candidates can lead to improved physicochemical properties and enhanced pharmacological profiles. bohrium.com Numerous FDA-approved drugs contain the isoxazole core, highlighting its clinical importance. nih.gov Examples include the anti-inflammatory drug Parecoxib and the antibiotic Oxacillin. researchgate.net The weak N-O bond within the isoxazole ring is also a key feature, as it can undergo cleavage under certain conditions, making isoxazoles useful as synthetic intermediates for creating other complex molecules.

Overview of Pyridine-Substituted Isoxazole Carboxylic Acids as Research Targets

The pyridine (B92270) ring is another fundamental heterocycle in medicinal chemistry, present in numerous natural products and pharmaceuticals. beilstein-journals.org Its inclusion in a molecule can enhance water solubility and provide a key interaction point with biological targets like enzymes and receptors. When combined, the isoxazole and pyridine rings create hybrid molecules with significant potential for diverse biological activities. mdpi.com

Pyridine-substituted isoxazoles are actively being investigated for various therapeutic applications. Research has shown that these hybrid structures can act as potent inhibitors of enzymes such as lipoxygenase (LOX), which is implicated in inflammatory processes. mdpi.comnih.gov Furthermore, different isomers and substitutions on the pyridine and isoxazole rings can lead to a range of activities, including antibacterial and antitumor effects. nih.govnih.gov The addition of a carboxylic acid group, as seen in 3-Pyridin-4-yl-isoxazole-5-carboxylic acid, introduces another crucial functional group that can act as a hydrogen bond donor or acceptor and coordinate with metal ions in enzyme active sites, further enhancing the molecule's potential for biological interaction. beilstein-journals.org For instance, a series of 4,5-diaryloisoxazol-3-carboxylic acids have been identified as potent inhibitors of leukotriene biosynthesis, which is relevant to inflammatory diseases. nih.gov

Historical Context of Isoxazole Derivative Studies in Academic Literature

The study of isoxazole chemistry has been a field of interest for chemists and pharmacologists for many decades. ijariit.com The development of synthetic methods, particularly the 1,3-dipolar cycloaddition reaction, has been pivotal in allowing researchers to create a vast library of isoxazole derivatives. nih.gov Early research focused on understanding the fundamental reactivity and properties of the isoxazole ring.

Over the years, the focus has shifted towards the application of isoxazoles in drug discovery and materials science. The recognition of the isoxazole scaffold in naturally occurring compounds with biological activity, such as muscimol, spurred further investigation into its therapeutic potential. nih.gov The ability to modify the isoxazole ring at various positions has allowed for the systematic exploration of structure-activity relationships, leading to the development of highly potent and selective drug candidates. researchgate.net The continuous research into isoxazole-containing hybrids, such as those linked to other heterocyclic systems like pyridine, demonstrates the enduring importance of this scaffold in modern chemical and pharmaceutical science. ijariit.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-pyridin-4-yl-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-9(13)8-5-7(11-14-8)6-1-3-10-4-2-6/h1-5H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCEMWBWHXHUGKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NOC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301267456 | |

| Record name | 3-(4-Pyridinyl)-5-isoxazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301267456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

716362-05-9 | |

| Record name | 3-(4-Pyridinyl)-5-isoxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=716362-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Pyridinyl)-5-isoxazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301267456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(pyridin-4-yl)-1,2-oxazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Pyridin 4 Yl Isoxazole 5 Carboxylic Acid

Regioselective Synthesis Strategies for Isoxazole (B147169) Ring Formation

The formation of the 3,5-disubstituted isoxazole ring is a critical step in the synthesis of the target compound. The regioselectivity of these reactions is paramount to avoid the formation of undesired isomers, which can be challenging to separate. mdpi.com

Nitrile Oxide Cycloaddition Pathways and Optimizations

One of the most effective methods for synthesizing 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. rsc.orgresearchgate.net This pathway offers high regioselectivity, leading predominantly to the desired isomer. mdpi.comrsc.org

The key intermediate, the nitrile oxide, is typically unstable and generated in situ from the corresponding aldoxime under oxidative conditions. researchgate.net Hypervalent iodine reagents, such as [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) and iodobenzene (B50100) diacetate (DIB), have emerged as attractive oxidants because they are mild and avoid the use of toxic transition metals. rsc.orgsciforum.net The reaction proceeds rapidly, often at room temperature, and produces isoxazoles in high yields. rsc.org

The general scheme for this reaction involves the oxidation of an aldoxime to a nitrile N-oxide, which then undergoes a [3+2] cycloaddition with a terminal alkyne. sciforum.net For the synthesis of 3-pyridin-4-yl-isoxazole-5-carboxylic acid, this would involve the reaction of pyridine-4-carboxaldehyde oxime with an alkyne bearing a carboxylate or a precursor group.

Table 1: Comparison of Oxidants in Nitrile Oxide Cycloaddition

| Oxidant | Catalyst | Conditions | Advantages |

|---|---|---|---|

| Hypervalent Iodine Reagents (e.g., PIFA) | None | Mild, room temperature | Avoids toxic metals, high yields, high regioselectivity. rsc.orgsciforum.net |

| Copper(I) | Sodium Ascorbate | t-BuOH:H2O | Good for one-pot, three-step reactions from aldehydes. researchgate.net |

Optimizations of this method focus on the choice of solvent systems and oxidizing agents to maximize yield and minimize side reactions. sciforum.net The high degree of regioselectivity is a significant advantage, as it simplifies purification by preventing the formation of 3,4-disubstituted isomers. mdpi.com

Condensation Reactions with Hydroxylamine (B1172632) Derivatives

A classical and widely used approach for isoxazole synthesis involves the condensation reaction of a 1,3-dicarbonyl compound with hydroxylamine. youtube.com The reaction mechanism involves an initial formation of an imine with one carbonyl group, followed by the intramolecular attack of the hydroxyl group on the second carbonyl and subsequent dehydration to form the aromatic isoxazole ring. youtube.com

To produce a 3,5-disubstituted isoxazole-5-carboxylic acid, the starting material would be an appropriate β-keto ester. The reaction of aryl 1,3-diketoesters with hydroxylamine hydrochloride under acidic conditions preferentially yields 3,5-isoxazole esters. nih.gov The pH of the reaction is a critical factor; neutral or basic conditions can lead to different isomeric products. nih.gov

This method is advantageous due to the accessibility of the starting 1,3-dicarbonyl compounds. youtube.com For the specific target molecule, a β-keto ester containing a pyridin-4-yl group would be reacted with hydroxylamine to form the desired isoxazole ring structure.

Multi-Component Reaction Approaches for Isoxazole Carboxylic Acid Scaffolds

Multi-component reactions (MCRs) offer a powerful strategy for the synthesis of complex heterocyclic scaffolds in a single step, which is advantageous for procedural simplicity and atomic economy. scielo.br Several MCRs have been developed for the synthesis of isoxazol-5(4H)-one derivatives, which can be precursors to isoxazole carboxylic acids. scielo.brnih.gov

One such approach involves the three-component reaction between hydroxylamine hydrochloride, an aldehyde (such as pyridine-4-carbaldehyde), and a β-keto ester like ethyl acetoacetate. mdpi.com This reaction can be catalyzed by amine-functionalized cellulose (B213188) or ionic liquids, which are considered environmentally friendly options. scielo.brmdpi.com The plausible mechanism involves the initial reaction of the β-keto ester with hydroxylamine, followed by a Knoevenagel condensation with the aldehyde. scielo.br While many of these reactions yield isoxazol-5(4H)-ones, modifications and subsequent reaction steps can lead to the desired isoxazole-5-carboxylic acid scaffold.

Functionalization and Derivatization Approaches at the Carboxylic Acid Moiety

Once the this compound core is synthesized, the carboxylic acid group provides a versatile handle for further functionalization, primarily through the formation of esters and amides.

Synthesis of Ester Derivatives via Esterification Methodologies

Ester derivatives of this compound can be prepared through various esterification methods.

Acid-Catalyzed Esterification : A traditional method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid. google.com However, this often requires neutralization and extraction steps for purification. google.com A cyclic process using a strong acid salt of the pyridine (B92270) carboxylic acid ester as a recyclable catalyst has also been developed. google.com

Activation with Condensing Reagents : Modern methods often involve activating the carboxylic acid to facilitate the reaction with an alcohol. Reagents like titanium tetrachloride (TiCl₄) have been shown to be effective for the direct esterification of carboxylic acids, including those with aryl groups. mdpi.com The proposed mechanism involves the formation of an acyl chloride intermediate or direct nucleophilic attack by the alcohol on a titanium-acid adduct. mdpi.com

In Situ Acyl Fluoride (B91410) Formation : A mild and efficient one-pot method involves the in situ generation of an acyl fluoride from the carboxylic acid using a reagent like 2-pyridinesulfonyl fluoride. rsc.org The highly reactive acyl fluoride then readily reacts with an alcohol to form the corresponding ester. rsc.org

Table 2: Selected Esterification Methods

| Method | Reagent/Catalyst | Key Features |

|---|---|---|

| Direct Esterification | Titanium Tetrachloride (TiCl₄) | One-pot procedure, applicable to alkyl and aryl carboxylic acids. mdpi.com |

| Acyl Fluoride Intermediate | 2-Pyridinesulfonyl Fluoride | Mild conditions, one-pot synthesis. rsc.org |

Preparation of Amide Derivatives and Analogues

The synthesis of amide derivatives from this compound is a crucial transformation for creating analogues with diverse properties.

Coupling Reagents : The most common approach for amide bond formation involves activating the carboxylic acid with a coupling reagent. This converts the acid into a more reactive species that can then react with a primary or secondary amine. youtube.com Standard coupling systems include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt). researchgate.net

Conversion to Acyl Chloride : A classic two-step method involves first converting the carboxylic acid to a highly reactive acyl chloride using a reagent like oxalyl chloride or thionyl chloride. youtube.comresearchgate.net The resulting acyl chloride is then reacted with the desired amine to form the amide bond. researchgate.net

Direct Amidation : Newer methods aim for the direct conversion of carboxylic acids to amides in one pot. One such method uses Deoxo-Fluor, a fluorinating reagent, which is mild and efficient for the condensation of various carboxylic acids with amines. nih.gov Another approach utilizes urea (B33335) as a stable nitrogen source, catalyzed by low-cost and readily available substances like imidazole (B134444) or Mg(NO₃)₂. rsc.org

A relevant example is the synthesis of indole-3-isoxazole-5-carboxamide derivatives, where the isoxazole-5-carboxylic acid was successfully coupled with various amines using either EDC/HOBt or by first converting it to an acyl chloride. researchgate.net

Strategies for Introducing the Pyridine Moiety at the 3-Position

The construction of the 3-pyridin-4-yl-isoxazole scaffold is most prominently achieved through the [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition. mdpi.comnih.gov This method involves the reaction of a nitrile oxide dipole with an alkyne dipolarophile. rsc.org To introduce the pyridine moiety at the 3-position of the isoxazole, a pyridine-4-carbaldoxime is typically used as the precursor for the required nitrile oxide.

The general pathway involves the in situ generation of pyridine-4-carbonitrile oxide from pyridine-4-carbaldoxime. mdpi.com This is commonly accomplished through oxidation or by chlorination followed by base-induced dehydrochlorination. mdpi.comnih.gov The highly reactive nitrile oxide intermediate is immediately trapped by a suitable alkyne bearing a carboxylate group or a precursor group at one terminus, leading to the formation of the 3,5-disubstituted isoxazole ring. mdpi.com

Alternative strategies include the reaction of chalcones (α,β-unsaturated ketones) with hydroxylamine hydrochloride. e-journals.in In this approach, a chalcone (B49325) containing a pyridine-4-yl group would be synthesized and subsequently cyclized with hydroxylamine to form the corresponding isoxazoline (B3343090), which can then be oxidized to the isoxazole.

Another advanced approach involves the inverse electron-demand hetero-Diels-Alder reaction of isoxazoles with electron-rich olefins like enamines, which can lead to substituted pyridines. nsf.govrsc.org However, for the synthesis of the target compound, the reverse transformation is required. Palladium-catalyzed cross-coupling reactions are powerful tools for arylating heterocycles. rsc.org While direct C-H arylation has been successfully applied to the 5-position of isoxazoles, nih.govresearchgate.net strategies for direct C3-arylation are less common but represent an area of ongoing research.

Table 1: Comparative Analysis of Synthetic Strategies for 3-Aryl-Isoxazole Formation

| Strategy | Precursors | Reagents/Conditions | Advantages | Disadvantages | Citations |

| 1,3-Dipolar Cycloaddition | Pyridine-4-carbaldoxime, Alkyne with ester group | Oxidant (e.g., NCS, Oxone) or Chlorination (e.g., POCl₃) followed by base (e.g., Et₃N) | High regioselectivity, mild conditions, good functional group tolerance. mdpi.comnih.gov | Requires in situ generation of unstable nitrile oxide intermediate. | mdpi.comnih.govorganic-chemistry.org |

| Chalcone Cyclization | Pyridine-4-yl substituted chalcone, Hydroxylamine hydrochloride | Base (e.g., Sodium methoxide), Alcohol solvent, Reflux | Utilizes readily available starting materials. | May require a subsequent oxidation step to form the isoxazole from the isoxazoline intermediate. | e-journals.in |

| Palladium-Catalyzed Cross-Coupling | 3-Halo-isoxazole-5-carboxylic ester, Pyridine-4-boronic acid (Suzuki) or Pyridine-4-stannane (Stille) | Pd catalyst (e.g., Pd(PPh₃)₄), Base, Solvent | Broad substrate scope, high functional group tolerance. rsc.org | Requires pre-functionalized isoxazole starting material; potential for catalyst toxicity. nih.gov | rsc.orgresearchgate.net |

Green Chemistry Principles in the Synthesis of Isoxazole Carboxylic Acids

The synthesis of isoxazole carboxylic acids is increasingly being guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. eurekaselect.comnih.gov This involves developing protocols that are more energy-efficient, use safer solvents, reduce waste, and improve atom economy. benthamdirect.compatsnap.com

Key green strategies applicable to the synthesis of this compound include:

Use of Greener Solvents: Traditional syntheses often rely on volatile and toxic organic solvents. monash.edu Green chemistry promotes the use of alternatives like water, polyethylene (B3416737) glycols (PEGs), ionic liquids, or bio-derived solvents such as glycerol (B35011) and ethyl lactate. monash.edumdpi.comresearchgate.netmdpi.com Water is particularly advantageous due to its non-toxicity, non-flammability, and low cost. mdpi.commdpi.com PEGs are non-toxic, biodegradable, and can sometimes act as a catalyst in addition to being a solvent. monash.eduresearchgate.netmdpi.com

Alternative Energy Sources: Microwave irradiation and sonochemistry (ultrasound) are emerging as eco-friendly alternatives to conventional heating. mdpi.com Microwave-assisted synthesis can dramatically reduce reaction times, improve product yields, and enhance selectivity. eurekaselect.combenthamdirect.com Similarly, ultrasound irradiation can accelerate reaction kinetics and enable the use of greener solvent systems. mdpi.com

Sustainable Catalysis: The development of sustainable catalytic systems is crucial. This includes using metal-free organocatalysts or employing heterogeneous catalysts that can be easily separated from the reaction mixture and recycled. nih.govrsc.org For instance, the oxidation of aldehydes to carboxylic acids, a potential step in some synthetic routes, can be achieved using green oxidants like H₂O₂ with a recyclable catalyst. nih.govmdpi.com

Atom Economy: Multi-component reactions (MCRs), where three or more reactants combine in a single step to form the product, are highly desirable as they improve atom economy and reduce the number of synthetic and purification steps. africanjournalofbiomedicalresearch.com Designing a one-pot synthesis for this compound from simple precursors would be a significant green advancement.

Table 2: Application of Green Chemistry Principles in Heterocyclic Synthesis

| Green Principle | Conventional Method | Green Alternative | Advantages of Green Alternative | Citations |

| Solvent Choice | Volatile Organic Compounds (e.g., Dichloromethane, Toluene) | Water, Polyethylene Glycol (PEG), Ionic Liquids, Glycerol. mdpi.commdpi.com | Reduced toxicity, non-flammable, biodegradable, potential for recycling. monash.eduresearchgate.net | monash.edumdpi.comresearchgate.netmdpi.com |

| Energy Input | Conventional reflux heating | Microwave irradiation, Ultrasound. mdpi.com | Reduced reaction times, lower energy consumption, improved yields, higher selectivity. eurekaselect.combenthamdirect.com | eurekaselect.combenthamdirect.commdpi.com |

| Catalysis | Stoichiometric toxic reagents, homogeneous metal catalysts. nih.gov | Recyclable heterogeneous catalysts (e.g., SA-rGO), metal-free organocatalysts, biocatalysis. nih.govrsc.org | Reduced waste, catalyst reusability, lower toxicity, milder reaction conditions. | patsnap.comnih.govrsc.org |

| Process Efficiency | Multi-step synthesis with intermediate isolation | One-pot, multi-component reactions (MCRs). africanjournalofbiomedicalresearch.com | Higher atom economy, reduced solvent use and waste, operational simplicity. | mdpi.comafricanjournalofbiomedicalresearch.com |

Scalability Considerations for Research-Scale Production

Transitioning a synthetic protocol from a small, milligram-level synthesis to a larger, research-scale production (typically gram-scale) presents several practical challenges that must be addressed to ensure efficiency, safety, and reproducibility. researchgate.netmdpi.com

Key considerations for the scale-up of this compound synthesis include:

Reaction Kinetics and Heat Transfer: Exothermic or endothermic reactions that are easily managed on a small scale can become problematic when scaled up. Efficient stirring and temperature control are critical to avoid localized overheating or cooling, which can lead to side product formation and reduced yields.

Reagent Addition and Stoichiometry: The rate of addition of reagents, particularly for highly reactive intermediates like nitrile oxides, must be carefully controlled on a larger scale. The optimal stoichiometry of reactants and catalysts may also need to be re-evaluated, as catalyst efficiency can sometimes decrease on a larger scale.

Work-up and Purification: Isolating and purifying gram quantities of a product is often more complex than on a small scale. Extraction procedures may require large volumes of solvents, and chromatographic purification can become cumbersome and costly. Crystallization is often the preferred method for purification on a larger scale, and developing a reliable crystallization procedure is a key aspect of scalability. acs.org

Table 3: Comparison of Small-Scale vs. Research-Scale Synthesis Parameters

| Parameter | Small-Scale Synthesis (mg) | Research-Scale Synthesis (g) | Key Considerations for Scale-Up | Citations |

| Thermal Control | Simple oil bath or heating mantle is sufficient. | Requires more robust temperature control (e.g., mechanical stirrer, larger reaction vessel, controlled addition funnels) to manage exotherms. | Ensure even heat distribution to prevent side reactions and decomposition. | nih.gov |

| Reaction Time | Often determined by TLC monitoring; may be rapid. | May need to be extended to ensure complete conversion; mixing efficiency can impact kinetics. | Re-optimize reaction time and monitor closely. | acs.org |

| Purification | Preparative TLC or flash column chromatography is common. | Flash chromatography becomes less practical; crystallization, distillation, or precipitation are preferred. | Develop a robust, scalable purification strategy early. | acs.org |

| Reagent Handling | Addition via syringe is common. | Requires controlled addition via dropping funnels, especially for reactive or hazardous reagents. | Safety and controlled reaction rates are paramount. | nih.gov |

| Solvent Volume | Relatively small. | Significantly larger, increasing cost and waste; solvent recycling should be considered. | Minimize solvent use and select recyclable options where possible. | acs.org |

Chemical Reactivity and Mechanistic Transformations of 3 Pyridin 4 Yl Isoxazole 5 Carboxylic Acid

Ring Opening and Rearrangement Reactions of the Isoxazole (B147169) Nucleus

The isoxazole ring is a versatile heterocycle that can undergo a variety of transformations, often initiated by cleavage of its weakest link, the N-O bond. These reactions are of significant synthetic utility, allowing the conversion of the isoxazole core into other valuable structural motifs.

The isoxazole ring is generally stable under neutral and acidic conditions but can be susceptible to base-catalyzed hydrolysis. For 3-pyridin-4-yl-isoxazole-5-carboxylic acid, strong basic conditions can promote ring cleavage. However, the most common transformation under these conditions is the deprotonation of the carboxylic acid.

A key synthetic transformation involving the isoxazole nucleus is its reductive ring cleavage. Catalytic hydrogenation, often employing catalysts like Raney Nickel, is a well-established method for cleaving the N-O bond of isoxazoles. nih.govacs.org This reaction typically proceeds under mild conditions and results in the formation of a β-hydroxy ketone, which exists in equilibrium with its enaminone tautomer. For this compound, this would yield a highly functionalized intermediate. The reaction is often facilitated by additives such as AlCl₃ or by using specific solvent systems. nih.govresearchgate.net Microwave irradiation has also been shown to accelerate Raney Nickel reductions, significantly shortening reaction times compared to conventional heating. organic-chemistry.org

| Catalyst System | Substrate Type | Product Type | Reference |

| Raney Nickel / H₂ | General Isoxazoles | β-Hydroxy Ketones | acs.org |

| Raney Nickel / AlCl₃ | Heterobicycle-fused Isoxazolines | β-Hydroxy Ketones | nih.govresearchgate.net |

| Raney Nickel / Paraformaldehyde | Amines (for reductive N-methylation) | N-methylated amines | rsc.org |

| SnCl₂·2H₂O / Ethyl Acetate | β-Nitroenones (precursors) | 3,5-disubstituted isoxazoles | rsc.org |

Transition metals can mediate the rearrangement of the isoxazole ring to form larger, more complex heterocyclic structures. Molybdenum hexacarbonyl, Mo(CO)₆, is known to promote the ring expansion of isoxazoles bearing a carbonyl group at the 5-position into 4-pyridones. beilstein-journals.org This reaction proceeds via N-O bond cleavage to form a vinylnitrene intermediate, which then undergoes cyclization and rearrangement. For this compound, this transformation provides a direct route to highly substituted 4-oxo-1,4-dihydropyridine derivatives, which are important pharmacophores. beilstein-journals.org

Another significant metal-involved transformation is the titanium-mediated reaction of isoxazoles with enamines to produce substituted pyridines. rsc.orgresearchgate.net This reaction is proposed to occur via an inverse electron-demand hetero-Diels-Alder reaction, catalyzed by a Lewis acid like TiCl₄. rsc.orgrsc.org The initial cycloadduct undergoes ring opening and subsequent reduction by titanium powder to afford the final pyridine (B92270) product. rsc.orgresearchgate.netrsc.org This method allows for a core-switching strategy, transforming the isoxazole ring into a pyridine ring while retaining substituents.

Photochemical irradiation of isoxazoles is a classic method for inducing skeletal rearrangement. nih.gov The process is initiated by UV light, which promotes the homolysis of the N-O bond to form a transient acyl azirine intermediate. nih.govchemrxiv.org This highly strained three-membered ring is a key pivot point. From the azirine, the reaction can proceed in several directions: reversion to the starting isoxazole, or irreversible rearrangement to form a more stable oxazole (B20620). chemrxiv.org The specific outcome is highly dependent on the nature and position of the substituents on the isoxazole ring. chemrxiv.org

For 3,5-disubstituted isoxazoles like the subject compound, this photoisomerization can lead to the formation of a 2,5-disubstituted oxazole. A continuous flow photochemical process has been developed to efficiently convert various isoxazoles into their oxazole counterparts. acs.org The substituents play a critical role; for instance, phenyl substitution has been found to promote oxazole formation, while other groups might favor the isolation of the carbonyl-2H-azirine. chemrxiv.org Theoretical studies using time-dependent density functional theory (TD-DFT) help predict the absorption spectra of the isoxazole-azirine pairs, guiding the selection of substituents to achieve desired outcomes. chemrxiv.org

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring

The pyridine ring is characterized by its electron-deficient nature, which makes it generally resistant to electrophilic aromatic substitution (EAS). uoanbar.edu.iqyoutube.com The nitrogen atom withdraws electron density from the ring, deactivating it towards attack by electrophiles. This effect is further amplified in this compound, as the 3-isoxazolyl moiety also acts as an electron-withdrawing group. Therefore, harsh conditions are typically required for electrophilic substitution reactions like nitration or halogenation, which would likely proceed at the 3- or 5-position of the pyridine ring, if at all. uoanbar.edu.iqyoutube.com

Conversely, the electron-deficient character of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (NAS), particularly at the 2-, 4-, and 6-positions. uoanbar.edu.iq In the case of the title compound, the pyridine ring is substituted at the 4-position. While there is no leaving group at the activated 2- or 6-positions for a direct NAS reaction, the principle indicates a high reactivity towards nucleophiles at these sites if a suitable precursor (e.g., a 2-halo-4-substituted pyridine) were used in its synthesis.

Modifications at the 5-Carboxylic Acid Position and Subsequent Transformations

The carboxylic acid group at the 5-position of the isoxazole ring is a versatile functional handle for a wide range of synthetic modifications. Standard organic transformations can be readily applied, including:

Esterification: Reaction with alcohols under acidic conditions or using coupling agents to form the corresponding esters.

Amidation: Reaction with amines using standard peptide coupling reagents (e.g., DCC, EDC, HATU) to generate a library of amides.

A particularly powerful transformation is the Curtius rearrangement . wikipedia.orgnih.govbyjus.com This reaction sequence begins with the conversion of the carboxylic acid into an acyl azide (B81097), typically via the acyl chloride or by using a reagent like diphenylphosphoryl azide (DPPA). nih.gov Upon heating, the acyl azide undergoes a concerted rearrangement, losing nitrogen gas to form an isocyanate intermediate. wikipedia.orgnih.gov This highly reactive isocyanate can be trapped with various nucleophiles:

Water: Leads to a primary amine after decarboxylation of the intermediate carbamic acid. byjus.comorganic-chemistry.org

Alcohols: Form stable carbamate (B1207046) derivatives. wikipedia.org

Amines: Produce urea (B33335) derivatives. nih.gov

This rearrangement provides a robust method for converting the C5-carboxylic acid into a C5-amino group, opening up further avenues for functionalization. The migration of the isoxazole ring during the rearrangement occurs with complete retention of configuration. nih.govnih.gov

| Step | Reagents | Intermediate | Product (after trapping) | Reference |

| 1. Azide Formation | SOCl₂, then NaN₃; or DPPA | Acyl Azide | - | nih.gov |

| 2. Rearrangement | Heat (thermal) or UV light (photochemical) | Isocyanate | - | wikipedia.org |

| 3. Trapping | H₂O | Carbamic Acid | Primary Amine | organic-chemistry.org |

| 3. Trapping | R-OH | - | Carbamate | nih.gov |

| 3. Trapping | R-NH₂ | - | Urea | nih.gov |

Reaction Mechanisms: Theoretical and Experimental Elucidation

The mechanisms of the aforementioned reactions have been the subject of both experimental and theoretical investigation. Computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into the thermodynamics and kinetics of these transformations. lookchem.comnsf.govdntb.gov.uaresearchgate.netirjweb.com

For the isoxazole-azirine-oxazole isomerization, DFT calculations have been used to map the potential energy surfaces, confirming that the transformation proceeds through a transient azirine intermediate. lookchem.com These studies help explain the influence of substituents on the relative stabilities of the isomers and the energy barriers for rearrangement. chemrxiv.orglookchem.com Time-resolved photoelectron spectroscopy has been used to experimentally observe the ultrafast ring-opening dynamics of isoxazole upon photoexcitation, showing that N-O bond cleavage can occur within 100 femtoseconds. acs.org

The metal-mediated ring expansion to pyridones has also been examined computationally. rsc.org Studies suggest that a Lewis acid catalyst like TiCl₄ lowers the energy barrier for the initial [4+2] cycloaddition in the formation of pyridines from isoxazoles and enamines. rsc.orgresearchgate.net The subsequent steps involving ring-opening and reduction have also been modeled to determine the most likely reaction pathway. rsc.org

The mechanism of the Curtius rearrangement is understood to be a concerted process, where the loss of dinitrogen gas and the migration of the R-group (in this case, the isoxazole ring) occur simultaneously, avoiding the formation of a discrete nitrene intermediate. wikipedia.org This is supported by both experimental observations (e.g., retention of stereochemistry) and thermodynamic calculations. wikipedia.org

Structure Activity Relationship Sar and Ligand Design Principles

Elucidation of Key Pharmacophoric Features for Biological Interactions

The pharmacophore of a molecule defines the essential spatial arrangement of features that enable it to interact with a specific biological target. For compounds related to the 3-pyridin-4-yl-isoxazole-5-carboxylic acid scaffold, the key pharmacophoric elements are the isoxazole (B147169) core, the pyridine (B92270) ring, and the carboxylic acid group.

Isoxazole Scaffold : The aryl isoxazole scaffold itself is a recognized pharmacophore in medicinal chemistry, notably for its role in developing antagonists for the metabotropic glutamate (B1630785) receptor 1 (mGluR1). nih.gov This heterocyclic ring system serves as a rigid linker, positioning the other functional groups in a defined orientation for optimal interaction with the target's binding site. In some contexts, such as with casein kinase 1 (CK1) inhibitors, the isoxazole ring and its substituents fit into specific pockets of the ATP binding site. mdpi.com For instance, a p-fluorophenyl group attached to the isoxazole can pack tightly into a hydrophobic pocket. mdpi.com

Pyridine Ring : The pyridine ring is a crucial component, offering multiple interaction possibilities. As an aromatic, electron-deficient system, it can engage in π-π stacking interactions with aromatic residues in a protein's binding pocket. nih.gov The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor, an interaction that can be critical for potency and selectivity. nih.govnih.gov For example, in a series of dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors, a 2-pyridyl analog was found to be significantly more potent than the 3- or 4-pyridyl isomers, suggesting a specific and beneficial interaction involving the pyridine nitrogen. nih.gov

Carboxylic Acid Group : The carboxylic acid moiety is a pivotal pharmacophoric feature, primarily due to its ability to form strong ionic interactions (salt bridges) and hydrogen bonds. nih.govresearchgate.net At physiological pH, this group is typically ionized, allowing it to interact with positively charged residues like arginine in the target protein, as seen in inhibitors of DHODH. nih.govresearchgate.net This interaction often serves as a key anchor, locking the molecule into its binding site. nih.gov Beyond direct binding, the polarity of the carboxylic acid group also influences the compound's solubility. nih.govresearchgate.net

Impact of Substituent Modifications on Biological Activity Profiles

Modifying substituents on the core scaffold is a fundamental strategy in medicinal chemistry to fine-tune a compound's biological activity, selectivity, and pharmacokinetic properties.

The carboxylic acid group is frequently essential for the biological activity of many compounds due to its unique chemical properties. researchgate.net It is considered a privileged substructure because of its involvement in specific charge-charge interactions and its capacity as a hydrogen bond donor and acceptor, which are often critical for binding to biological targets. nih.govresearchgate.net

However, the presence of a carboxylic acid can also present challenges, such as limited permeability across biological membranes and potential metabolic instability. researchgate.netnih.gov This has led medicinal chemists to explore strategies like prodrugs or isosteric replacements to mitigate these drawbacks while preserving the essential binding interactions. researchgate.netnih.gov The critical nature of this group means that any replacement must successfully replicate its key interactions to maintain biological activity. nih.gov

Furthermore, adding substituents to the pyridine ring itself can modulate activity. In research on carbonic anhydrase inhibitors based on a pyridine-sulfonamide scaffold, the nature of the substituent at the 4-position had a pronounced effect on activity. mdpi.com Lipophilic aliphatic substituents led to the highest activity, whereas bulkier aromatic groups diminished potency, highlighting the sensitivity of the binding pocket to the size and nature of the substituent. mdpi.com

Bioisosteric Replacements in this compound Research

Bioisosteric replacement is a strategy used to replace a functional group, like a carboxylic acid, with another group that has similar physical or chemical properties, with the goal of improving the compound's pharmacological profile. nih.gov This approach is often used to address issues such as poor membrane permeability, metabolic instability, or toxicity associated with the carboxylic acid moiety. researchgate.netresearchgate.net

A wide range of acidic heterocycles have been successfully employed as bioisosteres for the carboxylic acid group. These replacements aim to maintain the critical acidic proton and the geometry required for target binding. nih.gov

Table 1: Common Bioisosteric Replacements for Carboxylic Acids

| Bioisostere | Acidity (pKa) | Key Characteristics |

|---|---|---|

| Carboxylic Acid | ~4-5 | Parent functional group. drughunter.com |

| 1H-Tetrazole | ~4.5-4.9 | Widely used, maintains acidity but is more lipophilic. Can have high desolvation energy, potentially limiting permeability. drughunter.com |

| 3-Hydroxyisoxazole | ~4-5 | Planar, acidic heterocycle found in some natural products. nih.gov |

| 5-Oxo-1,2,4-oxadiazole | ~6-7 | Planar, acidic heterocycle; reported to be more lipophilic than tetrazole, which can lead to increased oral bioavailability in some cases. nih.govdrughunter.com |

| Acyl Sulfonamide | Variable | Can mimic acidity and form multiple hydrogen bonds, sometimes leading to significant potency increases. drughunter.com |

| Sulfonic Acid | Acidic | A non-planar isostere that has been shown to be effective in certain contexts. nih.gov |

The choice of a bioisostere is context-dependent, relying on the specific molecular environment of the biological target and the desired physicochemical properties. nih.gov For example, while tetrazoles are common replacements, their high acidity can sometimes negatively impact oral drug absorption, prompting the use of less acidic heterocycles like 5-oxo-1,2,4-oxadiazoles. drughunter.com

Rational Design Strategies for Enhanced Research Probe Potency

Several rational design strategies are employed to enhance the potency and selectivity of research probes based on scaffolds like this compound.

Structure-Guided Design : When the 3D structure of the target protein is known, researchers can use it to guide the design of new compounds. mdpi.comnih.gov This approach involves identifying unoccupied pockets or specific residues within the binding site that can be targeted with new interactions. For example, inhibitors can be designed to extend into new regions of a binding site, such as the ribose pocket of an ATP binding site, to form additional stabilizing interactions. mdpi.com Another strategy is to introduce groups that can form novel hydrogen bonds with specific amino acid residues like tyrosine or threonine. nih.gov

Scaffold Hopping and Morphing : This strategy involves making significant modifications to the core scaffold of a known ligand to create a new chemical series with improved properties. nih.govnih.gov For instance, a known quinoline (B57606) series was "morphed" into a different chemotype to develop a highly selective negative allosteric modulator for a glutamate receptor subtype. nih.gov Similarly, a systematic SAR study of various core isosteres can lead to the identification of a completely new core, such as replacing a picolinamide (B142947) with a thieno[3,2-b]pyridine-5-carboxamide, resulting in compounds with improved oral bioavailability. nih.gov

SAR-Driven Optimization : This classic approach involves the systematic synthesis and testing of analogs to build a comprehensive understanding of the structure-activity relationship. nih.gov By analyzing how changes in substituents at various positions affect biological activity, researchers can identify trends that guide the design of more potent compounds. For example, finding that a specific positional isomer of a pyridine ring dramatically increases potency provides a clear direction for further optimization. nih.gov

The following table presents data for a series of pyrazolo[1,5-a]pyrimidin-7-amine (B181362) analogs, illustrating how modifications to the core structure impact anti-mycobacterial activity.

Table 2: SAR of Pyrazolo[1,5-a]pyrimidin-7-amine Analogs

| Compound | R1 | R2 | M.tb MIC (µM) |

|---|---|---|---|

| 1 | 4-F-Ph | H | >100 |

| 2 | 4-F-Ph | 4-F-Ph | 0.16 |

| 3 | 4-F-Ph | 4-CF3-Ph | 0.08 |

| 4 | Ph | 4-F-Ph | 0.31 |

| 5 | 4-Cl-Ph | 4-F-Ph | 0.63 |

Data sourced from a study on pyrazolo[1,5-a]pyrimidines as inhibitors of M.tb growth. This table exemplifies how substituent changes on a heterocyclic core influence biological activity. mdpi.com

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In drug discovery, it is frequently used to predict the binding mode of a ligand to a protein of interest. For isoxazole (B147169) derivatives, molecular docking has been instrumental in evaluating their potential as inhibitors for various enzymes.

Studies have utilized molecular docking to assess the binding affinity of isoxazole derivatives against targets such as cyclooxygenase (COX) enzymes, tubulin, and the farnesoid X receptor (FXR). mdpi.comtandfonline.comnih.gov For instance, docking studies on isoxazole-carboxamide derivatives were performed to understand their binding interactions within the active sites of COX enzymes. nih.gov Similarly, new isoxazole derivatives were investigated as potential tubulin inhibitors using docking to predict their stability within the target receptor. tandfonline.com In one study, docking analysis of thiazolo[3,2-a]pyridine derivatives against α-amylase revealed favorable inhibitory properties, with one compound showing a docking score of -7.43 kcal/mol. nih.gov These simulations help to prioritize compounds for synthesis and biological testing by providing an initial estimate of their potential efficacy.

Binding Mode Analysis and Interaction Network Elucidation

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions that stabilize a ligand-protein complex. This binding mode analysis is crucial for understanding the structure-activity relationship (SAR) and for guiding lead optimization.

For isoxazole derivatives targeting the farnesoid X receptor (FXR), molecular dynamics simulations have elucidated key interactions. mdpi.com Hydrophobic interactions were observed with residues such as LEU287, MET290, ALA291, HIS294, and VAL297. mdpi.com Furthermore, salt bridges involving ARG331 and HIS447 were identified as significant for protein-ligand binding. mdpi.com In studies of thiazolo[3,2-a]pyridine derivatives as potential α-amylase inhibitors, molecular dynamics simulations identified a network of interacting residues, including Trp58, Trp59, Tyr62, Gln63, and Asp197, among others. nih.gov The carboxylic acid group, a common feature in this class of molecules, often participates in crucial hydrogen bond interactions, anchoring the ligand within the active site. nih.govuky.edu The pyridine (B92270) ring can engage in π-π stacking and hydrogen bonding, further enhancing binding affinity. nih.gov

| Target Protein | Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| Farnesoid X Receptor (FXR) | LEU287, MET290, ALA291, HIS294, VAL297 | Hydrophobic | mdpi.com |

| Farnesoid X Receptor (FXR) | ARG331, HIS447 | Salt Bridge, Hydrogen Bond | mdpi.com |

| α-Amylase | Trp58, Trp59, Tyr62, Gln63, His101, Asp197, His299 | General Interaction | nih.gov |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular and electronic properties of chemical compounds. For pyridine carboxylic acid derivatives, DFT has been used to study their potential as corrosion inhibitors by calculating various quantum chemical parameters. researchgate.netelectrochemsci.org These calculations help in understanding the relationship between molecular structure and chemical reactivity. researchgate.net

DFT studies on related compounds, such as 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, have been performed to analyze their structural and electronic properties. nih.gov Such computational methods are critical for predicting physicochemical properties when experimental data is unavailable. nih.gov

Conformational Analysis and Stability Predictions

A key application of DFT is the determination of a molecule's most stable three-dimensional structure. By optimizing the molecular geometry to find the lowest energy conformation, DFT provides insights into the molecule's preferred shape. For example, DFT calculations on pyridine dicarboxylic acids revealed that some isomers are nearly planar, a feature that can influence crystal packing and intermolecular interactions. electrochemsci.org In a study of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, geometry optimization at the B3LYP/6-31G(d) level of theory indicated that the molecule adopts a planar conformation. nih.gov This conformational analysis is fundamental to understanding how the molecule will interact with its biological target.

Electronic Structure and Reactivity Descriptors (e.g., Fukui Functions, MEP)

DFT calculations are used to derive a range of electronic properties and reactivity descriptors that characterize a molecule's behavior in chemical reactions. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (ΔE), electronegativity (χ), and global hardness (η). researchgate.netelectrochemsci.org

The Molecular Electrostatic Potential (MEP) map is another valuable output, which visualizes the charge distribution on the molecule's surface and indicates sites susceptible to electrophilic or nucleophilic attack. researchgate.net For pyridine dicarboxylic acids, DFT studies have calculated these parameters to assess their reactivity. researchgate.netelectrochemsci.org For instance, the HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. electrochemsci.org The distribution of HOMO and LUMO densities indicates the regions of the molecule most likely to be involved in interactions. electrochemsci.org

| Parameter | Description | Relevance |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Energy of the outermost electron-containing orbital. | Indicates electron-donating ability. electrochemsci.org |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Energy of the first empty electron orbital. | Indicates electron-accepting ability. electrochemsci.org |

| Energy Gap (ΔE = ELUMO - EHOMO) | Difference in energy between HOMO and LUMO. | Relates to chemical reactivity and stability. researchgate.net |

| Electronegativity (χ) | The power of an atom to attract electrons. | Indicates ability to accept electrons. researchgate.net |

| Global Hardness (η) | Resistance to change in electron distribution. | Measures molecular stability. researchgate.net |

| Molecular Electrostatic Potential (MEP) | 3D map of electrostatic potential. | Identifies reactive sites for electrophilic and nucleophilic attack. researchgate.net |

Molecular Dynamics Simulations for Binding Dynamics and Stability

While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the stability and conformational changes of the complex.

MD simulations have been used to study various isoxazole and pyridine derivatives to confirm the stability of their binding modes. mdpi.comnih.govajchem-a.com Key metrics analyzed during MD simulations include the Root-Mean-Square Deviation (RMSD), which measures the average deviation of atomic positions from a reference structure, and the Root-Mean-Square Fluctuation (RMSF), which highlights the flexibility of different parts of the protein. nih.govajchem-a.com A stable RMSD value over the simulation time suggests that the ligand remains securely bound in the active site. nih.govajchem-a.com For example, a 100ns MD simulation of a proposed anti-tubulin isoxazole derivative confirmed the ligand's robust stability within the receptor's active site. tandfonline.com Analysis of the number of hydrogen bonds and Solvent Accessible Surface Area (SASA) over the simulation also provides evidence for the stability of the ligand-receptor interaction. ajchem-a.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Isoxazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational method that correlates the chemical structure of compounds with their biological activity. mdpi.comresearchgate.net By building mathematical models, QSAR can predict the activity of new, unsynthesized compounds and identify the key structural features that influence potency.

For isoxazole derivatives, three-dimensional QSAR (3D-QSAR) approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. mdpi.comresearchgate.net One such study on isoxazole derivatives as farnesoid X receptor (FXR) agonists developed highly predictive CoMFA and CoMSIA models. mdpi.com The contour maps generated from these models indicated that hydrophobic groups at the R2 position and electronegative groups at the R3 position are crucial for agonistic activity. mdpi.com These models are validated using statistical metrics such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). mdpi.comresearchgate.net Such studies demonstrate the power of QSAR in guiding the rational design of more effective therapeutic agents. tandfonline.com

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²pred (Predictive r²) | Reference |

|---|---|---|---|---|

| CoMFA | 0.664 | 0.960 | 0.872 | mdpi.com |

| CoMSIA | 0.706 | 0.969 | 0.866 | mdpi.com |

Tautomeric Equilibrium Analysis of Related Isoxazole Structures

The study of prototropic tautomerism is crucial for understanding the chemical behavior and biological interactions of heterocyclic compounds. nih.gov Tautomeric equilibrium involves the migration of a proton, leading to distinct structural isomers that can coexist. nih.gov For isoxazole derivatives, computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for investigating the relative stabilities of different tautomeric forms and the factors influencing their equilibrium. nih.govresearchgate.net

Research on isoxazolone derivatives, which are structurally related to isoxazole-5-carboxylic acids, provides significant insights into potential tautomeric forms. nih.gov Theoretical studies, often employing the B3LYP hybrid DFT method with basis sets like 6-31++G(2d,2p), have been used to analyze the structural and electronic properties of these tautomers. nih.govresearchgate.net Typically, three principal tautomers are considered for isoxazolone systems: the C-H, N-H, and O-H forms. nih.gov

In a comprehensive study on isoxazolone and its derivatives, calculations revealed that the C-H tautomer is generally the most stable and energetically favored form. nih.govresearchgate.net The stability, however, is influenced by substituents on the isoxazole ring and the polarity of the solvent. nih.gov For instance, bulky substituents at the 3-position of the isoxazolone ring were found to increase the relative energy differences between tautomers. nih.govresearchgate.net

Of particular relevance is the computational analysis of a heterocyclic derivative featuring a pyridinyl ring attached to the isoxazolone structure. nih.gov This analysis indicated complex tautomeric behavior. In nonpolar media, the N-H tautomer was found to be slightly more stable. However, with an increase in solvent polarity, the C-H tautomer became the most stable and favored form. nih.gov This shift highlights the significant role of the chemical environment in determining the predominant tautomeric structure. The stability of certain N-H tautomers in these pyridinyl-substituted systems is influenced by factors such as intramolecular hydrogen bonding and steric hindrance. nih.gov

The relative energy differences calculated for different tautomers of isoxazolone derivatives in various media underscore these findings.

Table 1: Calculated Relative Energy Differences (kcal/mol) for Isoxazolone Tautomers

| Compound/Tautomer | Gas Phase (ΔE) | Chloroform (ΔE) | Ethanol (ΔE) | Water (ΔE) |

|---|---|---|---|---|

| Isoxazolone Derivative (H at pos-3) | ||||

| N-H Tautomer | 2.93 | 1.80 | 1.63 | 1.61 |

| O-H Tautomer | 10.38 | 8.83 | 8.63 | 8.61 |

| Isoxazolone Derivative (CH₃ at pos-3) | ||||

| N-H Tautomer | 4.10 | 2.84 | 2.66 | 2.64 |

| O-H Tautomer | 12.24 | 10.51 | 10.31 | 10.28 |

| Isoxazolone Derivative (C₆H₅ at pos-3) | ||||

| N-H Tautomer | 4.27 | 3.44 | 2.77 | 2.64 |

| O-H Tautomer | 12.75 | 11.23 | 11.02 | 10.99 |

Data sourced from a study on edaravone (B1671096) and isoxazolone derivatives, relative to the most stable C-H tautomer. nih.gov The study used the B3LYP/6-31++G(2d,2p) level of theory.

Further computational studies on related heterocyclic systems, such as isoxazolo[3,4-b]quinolin-3(1H)-ones, also utilized DFT methods (e.g., B3LYP/6-31+G*) to investigate the electronic structure of possible tautomers, including N1-oxo, N9-oxo, and 3-hydroxy forms. researchgate.net These theoretical approaches are fundamental in predicting the most stable tautomer, which in turn governs the molecule's reactivity and potential reaction pathways. researchgate.net For example, alkylation and acylation reactions were found to occur preferentially on the most stable tautomer identified through these computational models. researchgate.net

While direct computational analysis of the tautomeric equilibrium for 3-Pyridin-4-yl-isoxazole-5-carboxylic acid is not extensively documented, the research on analogous structures provides a solid framework for understanding its likely behavior. The presence of both the pyridine ring and the carboxylic acid group suggests that multiple tautomeric forms involving the isoxazole nitrogen, the pyridine nitrogen, and the carboxylic acid proton are possible. The equilibrium between these forms would be delicately balanced by electronic effects, intramolecular interactions, and the polarity of the surrounding medium.

Advanced Analytical Methodologies in Research on 3 Pyridin 4 Yl Isoxazole 5 Carboxylic Acid

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable tools for elucidating the molecular structure of "3-Pyridin-4-yl-isoxazole-5-carboxylic acid" by probing the interactions of the molecule with electromagnetic radiation. Each method provides unique and complementary information about the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the precise structure of an organic molecule in solution. Both ¹H and ¹³C NMR are crucial for the analysis of "this compound."

In a typical ¹H NMR spectrum, the acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a significantly downfield chemical shift, generally in the range of 10-13 ppm, due to its acidic nature and involvement in hydrogen bonding. bldpharm.comlibretexts.org The protons on the pyridine (B92270) ring would exhibit characteristic splitting patterns. Specifically, the protons ortho to the nitrogen atom (at positions 2 and 6 of the pyridine ring) would likely appear as a doublet, while the protons meta to the nitrogen (at positions 3 and 5) would also present as a doublet, typically at slightly different chemical shifts. The single proton on the isoxazole (B147169) ring would appear as a distinct singlet.

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region, typically between 160 and 185 ppm. bldpharm.com The carbon atoms of the pyridine and isoxazole rings would appear in the aromatic region of the spectrum, with their specific chemical shifts influenced by the electronegativity of the adjacent nitrogen and oxygen atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad singlet) | 160 - 185 |

| Pyridine C2, C6-H | Doublet | Aromatic Region |

| Pyridine C3, C5-H | Doublet | Aromatic Region |

| Isoxazole C4-H | Singlet | Aromatic Region |

| Isoxazole/Pyridine Carbons | Not Applicable | Aromatic Region |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Mass Spectrometry (MS and HRMS) for Molecular Formula Confirmation

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. For "this compound" (C₉H₆N₂O₃), the molecular ion peak ([M]⁺) in the mass spectrum would correspond to its molecular weight of 190.16 g/mol . echemi.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH, mass 17) and the loss of a carboxyl group (•COOH, mass 45). libretexts.org For the target compound, fragmentation of the isoxazole and pyridine rings would also be expected.

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₉H₆N₂O₃ |

| Molecular Weight | 190.16 g/mol |

| HRMS (ESI+) [M+H]⁺ | 191.0451 |

| Key Fragmentation Peaks | [M-OH]⁺, [M-COOH]⁺ |

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy in Research

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations. For "this compound," the IR spectrum would show several characteristic absorption bands. A very broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid. bldpharm.comnih.gov A strong C=O stretching absorption for the carboxylic acid carbonyl group would typically appear between 1700 and 1725 cm⁻¹. Additionally, C=N and C=C stretching vibrations from the pyridine and isoxazole rings would be observed in the 1400-1650 cm⁻¹ region. hilarispublisher.com

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The presence of conjugated systems, such as the pyridine and isoxazole rings, in "this compound" would result in absorption bands in the UV region. While simple carboxylic acids absorb around 210 nm, the extended conjugation in the target molecule is expected to shift the absorption maximum (λmax) to a longer wavelength. libretexts.org The exact position of λmax can be influenced by the solvent polarity.

Table 3: Characteristic IR and UV-Vis Absorption Data for this compound

| Spectroscopic Technique | Functional Group/System | Expected Absorption Range |

| IR Spectroscopy | Carboxylic Acid O-H Stretch | 2500-3300 cm⁻¹ (broad) |

| IR Spectroscopy | Carboxylic Acid C=O Stretch | 1700-1725 cm⁻¹ |

| IR Spectroscopy | Aromatic C=N, C=C Stretches | 1400-1650 cm⁻¹ |

| UV-Vis Spectroscopy | Conjugated π-system | > 210 nm |

Chromatographic Techniques for Compound Purity and Separation (e.g., HPLC/MS)

Chromatographic techniques are essential for assessing the purity of a compound and for its separation from reaction mixtures or impurities. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. A reversed-phase HPLC method would likely be employed, where the compound is passed through a column with a nonpolar stationary phase and eluted with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile, with an acid modifier such as formic or trifluoroacetic acid. ptfarm.plhelixchrom.com The purity of the sample can be determined by the area of the peak corresponding to "this compound" relative to the total area of all peaks in the chromatogram. Coupling HPLC with a mass spectrometer (HPLC-MS) allows for the simultaneous separation and mass identification of the compound and any impurities, providing a powerful tool for purity confirmation and impurity profiling. ptfarm.pl

Potential Applications and Research Horizons

Role as a Privileged Scaffold in Novel Chemical Entity Discovery

The concept of a "privileged scaffold" is central to modern drug discovery, referring to a molecular framework that is capable of binding to multiple biological targets with high affinity. rsc.orgresearchgate.netmdpi.com The 3-pyridin-4-yl-isoxazole-5-carboxylic acid moiety embodies the characteristics of such a scaffold due to the combined properties of its constituent pyridine (B92270) and isoxazole (B147169) rings.

The isoxazole core, in particular, serves as a versatile linker and a key pharmacophore that can be strategically functionalized. rsc.org The carboxylic acid group at the 5-position of the isoxazole ring provides a crucial handle for forming various derivatives, such as amides and esters, allowing for the exploration of a vast chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. google.com The presence of the pyridine ring further enhances the drug-like properties of the scaffold. nih.gov This inherent versatility makes the 3-pyridin-4-yl-isoxazole scaffold a promising starting point for the discovery of novel chemical entities targeting a wide array of diseases.

Applications in the Development of Biological Probes

Biological probes are essential tools in chemical biology for the study of biological processes and the identification of new drug targets. The structural features of this compound make it an attractive candidate for the design and synthesis of such probes. The ability to introduce various functional groups onto the scaffold allows for the incorporation of reporter tags, such as fluorescent dyes or biotin, without significantly altering the core binding motif.

While direct studies on this compound as a biological probe are not extensively documented, research on related pyridinyl-isoxazole derivatives provides strong evidence for their potential in this area. For instance, the synthesis of novel pyridinyl-4,5-2H-isoxazole derivatives has been explored for their potential as molecular probes to investigate anti-proliferative activities in cancer cell lines. researchgate.net The amenability of the isoxazole ring to chemical modification is a key factor in developing these probes. By attaching a fluorescent moiety to the scaffold, researchers can visualize the localization of the compound within cells and tissues, providing valuable insights into its mechanism of action and potential off-target effects.

Contribution to Lead Compound Identification in Pre-clinical Research

The this compound scaffold has been instrumental in the identification of lead compounds in various preclinical research programs. By systematically modifying the core structure, medicinal chemists have been able to generate libraries of derivatives with a range of biological activities. These derivatives have been evaluated in various in vitro and in vivo assays to identify compounds with promising therapeutic potential.

A notable area of research has been the development of anti-inflammatory agents. A series of substituted pyridinylisoxazole derivatives were synthesized and evaluated for their anti-inflammatory, analgesic, and antipyretic activities. nih.gov Several of these compounds exhibited significant in vivo activity in animal models, with some showing selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.gov

Furthermore, derivatives of 3-aryl-isoxazole-5-carboxylic acid have been investigated for their potential as anticancer agents. Studies on pyridinyl-4,5-2H-isoxazole derivatives have demonstrated potent anti-proliferative activities against various cancer cell lines, including breast, liver, and cervical cancer. researchgate.net The structure-activity relationship (SAR) studies from this research are crucial for guiding the design of more potent and selective anticancer agents.

The table below summarizes the preclinical research findings for some analogs of this compound, highlighting their therapeutic targets and observed activities.

| Compound Class | Therapeutic Target | Key Preclinical Findings | Reference(s) |

| Pyridinylisoxazole derivatives | COX-1/COX-2 | Significant anti-inflammatory and analgesic activity in vivo. Some compounds showed good COX-2 inhibitory activity and weak inhibition of COX-1. | nih.gov |

| Pyridinyl-4,5-2H-isoxazole derivatives | Cancer Cell Lines (MCF-7, HepG2, Hela) | Potent anti-proliferative activities with IC50 values in the low micromolar range. | researchgate.net |

| 3-Aryl-substituted 5-alkyl-isoxazole-4-carboxylic acid derivatives | Endoparasites | Found to be effective in combating endoparasites in veterinary medicine. | google.com |

Advancement of Heterocyclic Chemistry Through Isoxazole Studies

Research focused on this compound and its analogs has significantly contributed to the broader field of heterocyclic chemistry. The development of synthetic routes to this and related isoxazole-containing compounds has led to the discovery of new reactions and methodologies for the construction of complex heterocyclic systems.

The synthesis of isoxazoles often involves 1,3-dipolar cycloaddition reactions, and studies in this area have expanded the scope and utility of this powerful transformation. slideshare.net For example, the synthesis of 3,5-disubstituted isoxazoles has been achieved through the reaction of nitrile oxides with alkynes. researchgate.net The exploration of different catalysts and reaction conditions has led to more efficient and regioselective synthetic pathways. amazonaws.commdpi.com

Furthermore, the functionalization of the pre-formed isoxazole ring has been a key area of investigation. The carboxylic acid group at the 5-position of this compound provides a versatile handle for a variety of chemical transformations, including amidation and esterification, leading to the generation of large libraries of compounds for biological screening. nih.govresearchgate.netmdpi.com These studies not only provide new chemical entities for drug discovery but also enrich the toolbox of synthetic organic chemists for the construction of diverse heterocyclic molecules. The development of synthetic strategies for related heterocyclic systems, such as pyrido[3,4-c]pyridazines, has also benefited from the knowledge gained in isoxazole chemistry. dntb.gov.ua

Future Research Directions

Exploration of Novel Synthetic Pathways

While classical methods for isoxazole (B147169) synthesis, such as the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds, are well-established, future research should focus on developing more efficient, sustainable, and regioselective synthetic strategies. rsc.orgresearchgate.net The development of new synthetic methods is crucial for creating a diverse range of derivatives for biological screening. rsc.org

Key areas for exploration include:

Green Chemistry Approaches: The use of ultrasound irradiation has been shown to be an effective and environmentally friendly method for synthesizing isoxazole derivatives, often leading to higher yields, shorter reaction times, and milder conditions. mdpi.com Future studies could adapt these sonochemical methods for the synthesis of 3-Pyridin-4-yl-isoxazole-5-carboxylic acid, potentially improving efficiency and reducing environmental impact. mdpi.com

Catalyst-Mediated Synthesis: Investigating novel catalytic systems, such as the use of p-TsOH for 1,3-dipolar cycloadditions or copper(I)-catalyzed reactions between in situ generated nitrile oxides and terminal acetylenes, could provide highly regioselective and convenient one-pot procedures. nih.govmdpi.com

Domino and Multi-Component Reactions: Designing one-pot, multi-component reactions (MCRs) offers a powerful strategy for rapidly building molecular complexity. mdpi.com An MCR approach to this compound and its analogues would be highly efficient for generating chemical libraries for high-throughput screening.

Ring Transformation Strategies: The transformation of the isoxazole ring into other heterocyclic systems, such as pyridines, represents an advanced synthetic strategy. nsf.govrsc.org For instance, the reaction of isoxazoles with enamines via an inverse electron-demand hetero-Diels-Alder reaction can yield substituted pyridines, offering a pathway to novel molecular scaffolds. nsf.govrsc.orgrsc.org

Deeper Mechanistic Insights into Biological Activities

Although the broader isoxazole class exhibits a wide spectrum of biological activities, including anticancer and anti-inflammatory effects, the specific mechanisms of action for most derivatives are not fully understood. nih.govnih.goveurekalert.org For this compound, a critical future research direction is to move beyond preliminary screening and elucidate the precise molecular pathways through which it exerts any biological effects.

Future investigations should aim to:

Identify Molecular Targets: Research should focus on identifying the specific enzymes, receptors, or signaling proteins that interact with the compound. For example, pyridinyl isoxazole derivatives have been identified as potent inhibitors of p38 MAP kinase, a key enzyme in inflammatory diseases. nih.gov Studies could explore if this compound or its derivatives target similar kinases or other biologically relevant molecules.

Elucidate Structure-Activity Relationships (SAR): A systematic synthesis of analogues and subsequent biological testing is needed to establish clear SAR. researchgate.net This involves understanding how modifications to the pyridine (B92270) and isoxazole rings, as well as the carboxylic acid group, affect potency and selectivity. For instance, studies on other pyridinyl-isoxazoles have shown that the presence of hydrophobic groups can be crucial for potent anti-proliferative activity. nih.gov

Understand Downstream Effects: Once a primary target is identified, further studies should investigate the downstream consequences of target modulation, such as effects on cell cycle progression, apoptosis, or inflammatory cytokine release. drugbank.com

Development of Advanced Computational Models

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery for predicting molecular properties and guiding synthetic efforts. For this compound, developing robust computational models would accelerate the discovery of new derivatives with enhanced properties.

Future computational work could include:

Quantum Mechanical Calculations: DFT (Density Functional Theory) calculations can be used to understand the electronic structure and reactivity of the molecule, which can shed light on its reaction mechanisms. rsc.org

Molecular Docking: If a biological target is identified, molecular docking studies can predict the binding mode and affinity of this compound and its analogues within the target's active site. drugbank.com This can help in prioritizing which derivatives to synthesize.

Pharmacophore Modeling: Based on a set of active compounds, a pharmacophore model can be generated to define the essential three-dimensional arrangement of chemical features required for biological activity. This model can then be used to virtually screen large compound libraries for new potential hits.

ADMET Prediction: In silico models that predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial. These models can help in the early identification of potential liabilities, allowing for the design of derivatives with more favorable drug-like properties.

Diversification of Chemical Space Through New Derivatization Strategies

To fully explore the therapeutic potential of the this compound scaffold, significant efforts must be directed towards its chemical derivatization. The carboxylic acid group, in particular, serves as a versatile handle for a wide range of chemical modifications.

Promising derivatization strategies include:

Amide and Ester Formation: The carboxylic acid can be readily converted into a diverse library of amides and esters. This is a common strategy in medicinal chemistry to modulate properties such as solubility, cell permeability, and target engagement. researchgate.net